Hexamethyle disilazane
Description
Plasma-Assisted Surface Functionalization Techniques
Plasma polymerization of HMDS enables precise control over surface chemistry through modulation of discharge power (W) and mass flow rate (Fm). The specific energy per mass (W/Fm) governs fragmentation efficiency, with higher values (>600 MJ/kg) promoting crosslinked networks via Si–CH2–Si bridging bonds. Infrared spectroscopy confirms progressive Si–CH3 group reduction (1254 cm−1 attenuation) and Si–H bond formation (2125 cm−1) at W/Fm > 300 MJ/kg, indicating increased inorganic character.
Table 1: Effect of W/Fm on HMDS plasma polymer properties
| W/Fm (MJ/kg) | Deposition Rate (nm/min) | Density (g/cm³) | Dominant Bonds |
|---|---|---|---|
| 100 | 12.4 ± 0.8 | 1.12 ± 0.03 | Si–CH3, Si–N–Si |
| 400 | 8.1 ± 0.5 | 1.38 ± 0.05 | Si–CH2–Si, Si–H |
| 800 | 4.3 ± 0.3 | 1.65 ± 0.07 | Si–O–Si, Si–H |
Hydrocarbon co-activation during plasma treatment enhances surface hydroxyl density, achieving 94° water contact angles with <5° batch variability. This method eliminates toxic wet-chemical steps while maintaining deposition rates of 15–20 nm/min under 30 W RF power.
Properties
Molecular Formula |
C6H18NSi2 |
|---|---|
Molecular Weight |
160.38 g/mol |
InChI |
InChI=1S/C6H18NSi2/c1-7(8(2)3)9(4,5)6/h1-6H3 |
InChI Key |
QTBYMQRHWGHJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN([Si](C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Hexamethyldisilazane
Ammonolysis of Trimethylchlorosilane (TMCS)
Batch Process Using Pressurized Ammonia
One classical and industrially significant method involves the reaction of trimethylchlorosilane (TMCS) with ammonia gas in a sealed pressure reactor without organic solvents. The process steps are:
- Reactants: Trimethylchlorosilane and ammonia gas.
- Reaction conditions: Temperature 40–50 °C; ammonia pressure maintained between 0.1 MPa and 0.2 MPa; reaction vessel pressure >0.5 MPa.
- Procedure: TMCS is added to a sealed reactor, ammonia gas is introduced and stirred. Ammonia pressure is controlled and gradually reduced until the reaction completes. The mixture is cooled below 10 °C, then water is added to dissolve ammonium chloride by-product.
- Separation: The upper organic layer contains crude HMDS, which is dried and purified by distillation.
This method avoids the use of organic solvents, reducing costs and simplifying downstream processing. The reaction proceeds rapidly due to the pressurized ammonia, improving production capacity and yield.
| Parameter | Value/Range |
|---|---|
| Reactor pressure | > 0.5 MPa |
| Ammonia pressure | 0.1–0.2 MPa |
| Temperature | 40–50 °C |
| Reaction time | 0.5–2 hours |
| Water addition temp | < 10 °C |
| Purity of HMDS product | ~99.0% after distillation |
| Yield | High (industrial scale) |
Source: CN102351892A patent (2011)
Continuous High-Shear Reactor Process
A more advanced continuous process uses a series of high-shear reactors to mix TMCS and ammonia gas intensively:
- Reactants: Liquid TMCS and gaseous ammonia.
- Reactor design: Two or more reactors in series with high length-to-diameter ratio (typically 15:1), equipped with multiple impellers rotating at 1400–2000 rpm to ensure intimate gas-liquid contact.
- Operating conditions: Temperature ~50 °C; residence time 10–40 minutes; stoichiometric excess of ammonia.
- By-product: Ammonium chloride forms as a prilled slurry, which is separated by centrifugation.
- Purification: The HMDS filtrate is treated with sodium amide to remove residual TMCS and silanol impurities, followed by distillation to yield high-purity HMDS.
This continuous process offers advantages such as no diluent use, controlled reaction temperature, and efficient separation of by-products, resulting in high purity and throughput.
| Parameter | Value/Range |
|---|---|
| Reactor volume | ~3 gallons (lab scale) |
| Impeller count | 7 |
| Impeller spacing | ~6 inches |
| Impeller speed | 1400–2000 rpm |
| Residence time | 10–40 minutes |
| Reaction temperature | ~50 °C |
| By-product removal | Centrifugation + washing |
| Purification agents | Sodium amide + distillation |
| Product purity | >99% |
Synthesis via Hexamethyldisiloxane and Ammonia
An alternative preparation involves the conversion of hexamethyldisiloxane to hexamethyldisilazane:
- Step 1: Hexamethyldisiloxane reacts with a strong inorganic acid (e.g., sulfuric acid) under reflux to form a sulfuric ester intermediate, with water removal.
- Step 2: The ester is reacted with ammonia in the presence of a solvent to produce hexamethyldisilazane and ammonium salts.
- Step 3: Ammonium salts are removed by filtration to isolate the HMDS product.
This method requires only low water content in the hexamethyldisiloxane feedstock (<0.5%) and benefits from the low cost of the starting material. It achieves high conversion rates and selectivity.
| Step | Conditions / Notes |
|---|---|
| Esterification | Hexamethyldisiloxane + H2SO4, reflux, water removal |
| Ammonolysis | Addition of ammonia, solvent present |
| Purification | Removal of ammonium salts |
| Feedstock purity | Water content < 0.5% |
| Conversion rate | High |
| Selectivity | High |
High-Pressure Ammonolysis in Corrosion-Resistant Reactors
A commercial-scale process uses high-pressure reactors made of corrosion-resistant materials (e.g., Hastelloy B3):
- Feed: Preheated ammonia and trimethylchlorosilane streams at ~175 °C.
- Pressure: Reaction at 230 bar with a residence time of 35 minutes.
- Separation: Multi-stage separation to isolate ammonium chloride and recycle ammonia.
- Purification: Degassing and vacuum treatment to remove dissolved ammonia, yielding HMDS at ~99% purity and 96% theoretical yield.
This process is highly efficient and suitable for continuous industrial production.
| Parameter | Value/Range |
|---|---|
| Reactor volume | 70 L |
| Temperature | 175 °C (feed), 160 °C (separation) |
| Pressure | 230 bar (reaction), 160 bar (separation) |
| Residence time | 35 minutes |
| Purity of ammonium chloride | 99.9 wt-% |
| HMDS purity | 99.0 wt-% |
| Yield | 96% of theoretical |
Comparative Summary Table of Preparation Methods
| Method | Reactants | Conditions (Temp, Pressure) | Reactor Type | By-products | Purification Techniques | Yield / Purity | Advantages |
|---|---|---|---|---|---|---|---|
| Batch ammonolysis (solvent-free) | Trimethylchlorosilane + NH3 | 40–50 °C, 0.1–0.2 MPa NH3, >0.5 MPa vessel pressure | Sealed pressure reactor | NH4Cl | Water wash, drying, distillation | High yield, ~99% purity | No solvent, low cost, simple process |
| Continuous high-shear process | TMCS + NH3 | ~50 °C, excess NH3, high shear mixing | Multi-stage high shear reactors | NH4Cl slurry | Centrifugation, sodium amide treatment, distillation | >99% purity | Continuous, efficient mixing, high throughput |
| Hexamethyldisiloxane route | Hexamethyldisiloxane + acid + NH3 | Reflux with acid, then ammonia addition | Batch reactor | Ammonium salts | Filtration | High selectivity | Uses inexpensive feedstock, high conversion |
| High-pressure industrial process | TMCS + NH3 | 175 °C, 230 bar | Hastelloy reactor | NH4Cl | Multi-stage separation, degassing, vacuum | 96% yield, 99% purity | High efficiency, continuous, industrial scale |
Chemical Reactions Analysis
Hexamethyle disilazane undergoes various chemical reactions:
Types of Reactions: It is commonly involved in silylation reactions, where it acts as a silylating agent for alcohols, amines, and carboxylic acids.
Common Reagents and Conditions: Typical reagents include trimethylsilyl chloride and ammonia.
Major Products: The major products formed from these reactions include trimethylsilyl ethers and other silylated derivatives.
Scientific Research Applications
Hexamethyle disilazane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which hexamethyle disilazane exerts its effects involves the cleavage of the nitrogen-silicon bond. This cleavage serves as a convenient nitrogen source in multicomponent reactions, while the trimethylsilane part can participate in heterocycle formation through various mechanisms . The compound’s stability and reactivity make it a valuable reagent in many synthetic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Volatility and Molecular Weight
HMDS is often compared to other silylamines and silazanes in terms of volatility, a critical factor for CVD applications.
*BTMSP: 1,4-Bis(trimethylsilyl)piperazine
HMDS exhibits intermediate volatility, making it suitable for moderate-temperature CVD processes. Its lower molecular weight compared to trisilazane and phenyl-substituted analogs enhances its vapor pressure, facilitating efficient film formation .
Reactivity and Functional Utility
- HMDS vs. Lithium Hexamethyldisilazane (LiHMDS) :
LiHMDS (CAS 4039-32-1), the lithium salt of HMDS, is a stronger base (pKa ~26) used for deprotonating acidic C–H bonds in organic synthesis. Unlike HMDS, LiHMDS is moisture-sensitive, requiring anhydrous conditions, and is typically employed in polar solvents like THF . - HMDS vs. It is a toxic diisocyanate used in polyurethane production, with distinct hazards (e.g., respiratory sensitization) .
Optical and Dielectric Properties in SiCN Films
HMDS-derived SiCN films exhibit tunable optical bandgaps (2.7–4.7 eV) and dielectric constants (2.99–3.51), influenced by deposition conditions. In contrast, phenyl-substituted disilazanes produce films with less variability, limiting their adaptability .
Q & A
Q. What are the critical safety considerations when handling HMDS in laboratory settings?
HMDS is a flammable liquid (flash point: 48°F) and a severe irritant to skin and eyes. Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep away from oxidizing agents, acids, and heat sources in a cool, dry area .
- Toxicity : Acute exposure can cause respiratory distress; follow OSHA guidelines for permissible exposure limits (PAC-1: 5.8 mg/m³) .
Q. How is HMDS utilized in sample preparation for electron microscopy?
HMDS replaces critical-point drying in SEM sample dehydration. A typical protocol includes:
Fixation : Use 4% paraformaldehyde or glutaraldehyde.
Ethanol Dehydration Series : 50%, 70%, 90%, and 100% ethanol (7–30 min per step).
HMDS Treatment : Submerge samples in HMDS for 15–30 minutes to displace ethanol and air-dry .
Table 1 : Dehydration Protocol Optimization
| Step | Reagent | Duration (min) | Purpose |
|---|---|---|---|
| 1 | 50% Ethanol | 7 | Partial dehydration |
| 2 | 70% Ethanol | 7 | Intermediate dehydration |
| 3 | 90% Ethanol | 7 | Near-complete dehydration |
| 4 | 100% Ethanol | 15 | Full dehydration |
| 5 | HMDS | 15 | Solvent displacement |
Q. What are the key physicochemical properties of HMDS relevant to its use as a silylating agent?
- Molecular Formula : C₆H₁₉NSi₂ (MW: 161.39 g/mol).
- Boiling Point : ~126°C (empirical data).
- Reactivity : Reacts with hydroxyl groups to form trimethylsilyl derivatives, enhancing hydrophobicity .
Advanced Research Questions
Q. What methodological considerations are crucial when using HMDS as a reagent in organic synthesis?
HMDS acts as a base or silylating agent. Key steps include:
- Reaction Setup : Add HMDS dropwise under inert atmosphere (e.g., N₂) to avoid moisture.
- Purification : Extract products with ethyl acetate, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) .
Note : Monitor reaction progress via TLC (Rf ~0.5 in 1:4 ethyl acetate/hexane).
Q. How can vapor-liquid equilibrium (VLE) data for HMDS mixtures inform solvent selection in purification processes?
VLE data for HMDS/hexane and HMDS/hexamethyldisiloxane systems reveal:
- Azeotrope Formation : HMDS-hexane mixtures exhibit non-ideal behavior, requiring distillation optimization.
- Wilson Model Fit : Activity coefficients (γ) for HMDS in hexane: γ₁ = 1.2–1.5 at 40–60°C .
Table 2 : VLE Data for HMDS/Hexane at 40°C
| x₁ (HMDS) | y₁ (HMDS) | P (kPa) |
|---|---|---|
| 0.1 | 0.15 | 50.2 |
| 0.5 | 0.62 | 78.9 |
Q. What role does HMDS play in enhancing device performance in semiconductor research?
HMDS improves photoresist adhesion in microfabrication:
- Surface Priming : Spin-coat HMDS (1500–8000 rpm) onto SiO₂ wafers before photoresist application.
- Contamination Control : Reduces ambient moisture, enhancing lithography resolution (e.g., graphene FETs show 30% improved carrier mobility with HMDS priming) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
